molecular formula C18H18F3NO4 B11102045 N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B11102045
M. Wt: 369.3 g/mol
InChI Key: ABKKDJGCCVCVEJ-UHFFFAOYSA-N
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Description

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of ethoxy, trifluoromethyl, and dimethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide is unique due to the presence of both ethoxy and dimethoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C18H18F3NO4

Molecular Weight

369.3 g/mol

IUPAC Name

N-[2-ethoxy-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H18F3NO4/c1-4-26-14-8-6-12(18(19,20)21)10-13(14)22-17(23)11-5-7-15(24-2)16(9-11)25-3/h5-10H,4H2,1-3H3,(H,22,23)

InChI Key

ABKKDJGCCVCVEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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